molecular formula C22H35BN2O5 B13717883 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester

4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13717883
M. Wt: 418.3 g/mol
InChI Key: ZJCYOQIDHDWNBK-UHFFFAOYSA-N
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Description

4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 1-N-BOC-4-BROMOPIPERIDINE with catecholborane in the presence of pinacol . The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the boronic ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in various chemical reactions. The molecular pathways involved often include the formation of boronate esters, which are stable and can be used in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of a boronic ester group with a piperidine and pyridine moiety. This structure provides it with unique reactivity and stability, making it particularly useful in complex organic syntheses and pharmaceutical applications.

Properties

Molecular Formula

C22H35BN2O5

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C22H35BN2O5/c1-15-13-16(23-29-21(5,6)22(7,8)30-23)14-24-18(15)27-17-9-11-25(12-10-17)19(26)28-20(2,3)4/h13-14,17H,9-12H2,1-8H3

InChI Key

ZJCYOQIDHDWNBK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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